molecular formula C7H6N2O3S B8666524 3,4-dihydro-2H-1lambda6,2,3-benzothiadiazine-1,1,4-trione

3,4-dihydro-2H-1lambda6,2,3-benzothiadiazine-1,1,4-trione

Cat. No. B8666524
M. Wt: 198.20 g/mol
InChI Key: QBHOTDZUWLHTGL-UHFFFAOYSA-N
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Patent
US07405215B2

Procedure details

2-Chlorosulfonyl-benzoic acid methyl ester (7.04 g, 30 mmol) was added to hydrazine hydrate (66 mmol) stirring rapidly in 300 mL ether. The reaction was stirred overnight in an open flask and allowed to slowly concentrate. The remaining solvent was concentrated and the residue was treated with HOAc (3 mL) and DCM. The solution was washed with water, dried over MgSO4, and concentrated to give 3 g of a white solid.
Quantity
7.04 g
Type
reactant
Reaction Step One
Quantity
66 mmol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10](Cl)(=[O:12])=[O:11].O.[NH2:16][NH2:17]>CCOCC>[O:11]=[S:10]1(=[O:12])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3](=[O:2])[NH:17][NH:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
7.04 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1)S(=O)(=O)Cl)=O
Name
Quantity
66 mmol
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight in an open flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
to slowly concentrate
CONCENTRATION
Type
CONCENTRATION
Details
The remaining solvent was concentrated
ADDITION
Type
ADDITION
Details
the residue was treated with HOAc (3 mL) and DCM
WASH
Type
WASH
Details
The solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=S1(NNC(C2=C1C=CC=C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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